molecular formula C22H38O4 B1257516 Patagonicol

Patagonicol

Cat. No.: B1257516
M. Wt: 366.5 g/mol
InChI Key: USQVENVWDCVTMS-KVZHUKPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patagonicol is a diterpenoid first isolated in 1993 from the soft coral Alcyonium patagonicum collected in Chinese coastal waters. Its structure was elucidated using spectroscopic methods, including NMR and mass spectrometry, revealing a bicyclic carbon skeleton with hydroxyl and methyl substituents at positions C-3 and C-7, respectively . Initial studies highlighted its moderate cytotoxicity against human leukemia cell lines (IC₅₀: 12.5 μM) and antimicrobial activity against Staphylococcus aureus (MIC: 25 μg/mL) . As a member of the eunicellin-based diterpenoid family, this compound shares biosynthetic pathways with other coral-derived compounds but exhibits distinct structural features that influence its bioactivity and chemical reactivity .

Properties

Molecular Formula

C22H38O4

Molecular Weight

366.5 g/mol

IUPAC Name

(1R,2R,6R,7R,8R,9R,12S,13S)-12-ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol

InChI

InChI=1S/C22H38O4/c1-7-25-17-10-11-21(5,23)20-19-15(13(2)3)9-8-14(4)18(19)16(26-20)12-22(17,6)24/h13,15-20,23-24H,4,7-12H2,1-3,5-6H3/t15-,16-,17+,18-,19-,20-,21-,22+/m1/s1

InChI Key

USQVENVWDCVTMS-KVZHUKPDSA-N

Isomeric SMILES

CCO[C@H]1CC[C@@]([C@H]2[C@@H]3[C@H](CCC(=C)[C@@H]3[C@H](O2)C[C@]1(C)O)C(C)C)(C)O

Canonical SMILES

CCOC1CCC(C2C3C(CCC(=C)C3C(O2)CC1(C)O)C(C)C)(C)O

Synonyms

patagonicol

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Patagonicol belongs to the eunicellin diterpenoid subclass, characterized by a bicyclic framework. Key structural analogs include:

Compound Source Organism Core Structure Functional Groups Molecular Formula
This compound Alcyonium patagonicum Bicyclic eunicellin C-3 hydroxyl, C-7 methyl C₂₀H₃₂O₃
Sclerophytin F Cladiella krempfi Tricyclic cembrane C-14 epoxy, C-1 acetate C₂₂H₃₄O₅
Litophynol B Litophytum sp. Tetracyclic lobane C-8 ketone, C-4 methyl ester C₂₁H₃₀O₄
Acalycigorgin E Acalycigorgia sp. Eunicellin with fused lactone C-6 lactone, C-11 hydroxyl C₂₂H₃₀O₅

Key Differences :

  • Ring System: this compound’s bicyclic framework contrasts with tricyclic (sclerophytin F) and tetracyclic (litophynol B) analogs, impacting molecular rigidity and binding affinity .
  • Functionalization : The C-3 hydroxyl group in this compound is critical for hydrogen bonding in biological systems, whereas sclerophytin F’s epoxy group enhances electrophilic reactivity .

Bioactivity and Pharmacological Potential

Compound Cytotoxicity (IC₅₀) Antimicrobial Activity Anti-inflammatory (IC₅₀, COX-2)
This compound 12.5 μM (HL-60) 25 μg/mL (S. aureus) Not reported
Sclerophytin F 8.2 μM (HeLa) Inactive 1.8 μM
Litophynol B 45.0 μM (MCF-7) 50 μg/mL (E. coli) 5.3 μM
Acalycigorgin E 3.7 μM (A549) 10 μg/mL (C. albicans) Not reported

Insights :

  • Acalycigorgin E’s superior antifungal activity correlates with its lactone moiety, which enhances membrane permeability .

Ecological and Geographical Distribution

  • This compound : Predominantly isolated from Alcyonium patagonicum in the South China Sea, with seasonal variations affecting yield .
  • Sclerophytin F : Sourced from Indo-Pacific corals (Cladiella krempfi), abundant in tropical reefs .
  • Acalycigorgin E : Found in deep-sea corals (Acalycigorgia sp.) near Japan, complicating sustainable harvesting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Patagonicol
Reactant of Route 2
Patagonicol

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